molecular formula C17H22N4 B6445163 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-methylpyrazine CAS No. 2548986-19-0

2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-methylpyrazine

Cat. No.: B6445163
CAS No.: 2548986-19-0
M. Wt: 282.4 g/mol
InChI Key: ZKAZGKBCHCTLCO-UHFFFAOYSA-N
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Description

2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-methylpyrazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Properties

IUPAC Name

2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-methylpyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4/c1-13-5-4-6-16(15(13)3)20-7-9-21(10-8-20)17-12-18-11-14(2)19-17/h4-6,11-12H,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKAZGKBCHCTLCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC(=CN=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-methylpyrazine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives the desired compound .

Chemical Reactions Analysis

2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-methylpyrazine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-methylpyrazine serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new derivatives with potentially enhanced properties or activities.

Biology

Research has indicated that this compound possesses neuroprotective effects. In vitro studies have demonstrated its ability to promote neurite growth in cultured neurons, suggesting its potential as a therapeutic agent in neurodegenerative conditions. The activation of transient receptor potential (TRP) channels (specifically TRPC3, TRPC6, and TRPC7) is believed to mediate these effects.

Medicine

The compound has shown promise as a ligand for alpha1-adrenergic receptors, which are important targets in treating various neurological disorders. Additionally, it may act as a phosphodiesterase type 5 (PDE5) inhibitor, enhancing nitric oxide signaling pathways beneficial for conditions like erectile dysfunction and pulmonary hypertension.

Industry

In pharmaceutical development, this compound is utilized as an analytical standard and in the design of new drugs targeting neurological conditions.

Case Studies

Neurite Growth Promotion:
In experimental studies involving cultured neurons treated with this compound, significant increases in neurite outgrowth were observed compared to control groups. This effect was attributed to enhanced calcium signaling via TRP channel activation.

Anticancer Potential:
Although specific data on this compound's anticancer efficacy is limited, related piperazine derivatives have demonstrated cytotoxic effects against various cancer cell lines. This suggests that further exploration of this compound's potential in oncology is warranted.

Mechanism of Action

The mechanism of action of 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-methylpyrazine involves the activation of specific ion channels. It selectively activates DAG-activated TRPC3/TRPC6/TRPC7 channels, which are cation channels mainly permeable to calcium ions. This activation leads to various cellular effects, including neurite growth and neuroprotection .

Comparison with Similar Compounds

2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-methylpyrazine can be compared with other piperazine derivatives such as:

The uniqueness of this compound lies in its specific activation of TRPC channels and its potential neuroprotective effects.

Biological Activity

2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-methylpyrazine is a compound of interest due to its potential biological activities, particularly in the fields of neuroscience and pharmacology. This compound is characterized by its unique structural features that allow it to interact with various biological targets, making it a candidate for therapeutic applications.

The molecular formula of this compound is C16H22N4C_{16}H_{22}N_{4}, with a molecular weight of approximately 274.37 g/mol. It features a piperazine ring substituted with a dimethylphenyl group and a methylpyrazine moiety. The compound exhibits moderate lipophilicity, as indicated by its logP value of approximately 3.7, which suggests good membrane permeability.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and ion channels. Research indicates that it selectively activates certain transient receptor potential (TRP) channels, specifically TRPC3, TRPC6, and TRPC7, which are involved in calcium ion permeability. This activation can lead to neuroprotective effects and promote neurite outgrowth in neuronal cultures .

Neuroprotective Effects

Studies have demonstrated that this compound possesses neuroprotective properties. In vitro experiments have shown that the compound can enhance neuronal survival under stress conditions, potentially through the modulation of calcium influx and subsequent signaling pathways that promote cell survival.

PDE5 Inhibition

Another significant aspect of this compound's biological profile is its potential as a phosphodiesterase type 5 (PDE5) inhibitor. PDE5 inhibitors are known for their role in enhancing nitric oxide signaling pathways, which can be beneficial in treating conditions like erectile dysfunction and pulmonary hypertension . The ability of this compound to penetrate the blood-brain barrier also makes it a candidate for central nervous system applications.

Case Studies

  • Neurite Growth Promotion : In a study evaluating neurite growth in cultured neurons, treatment with this compound resulted in a significant increase in neurite outgrowth compared to control groups. This effect was attributed to enhanced calcium signaling mediated by TRP channel activation.
  • Anticancer Potential : A related study investigated the cytotoxic effects of piperazine derivatives on various cancer cell lines using the sulforhodamine B assay. While specific data on this compound were not available, similar compounds showed high efficacy against multiple cancer types, suggesting potential for further exploration .
Activity Mechanism Effect
NeuroprotectionTRP channel activationIncreased neuronal survival
AntitumorCytotoxic effects on cancer cellsReduced viability in tumor cells
PDE5 InhibitioncGMP pathway modulationEnhanced vasodilation

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